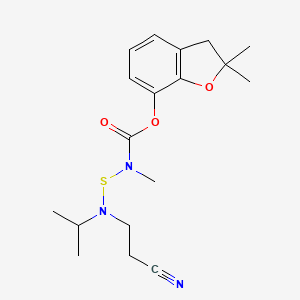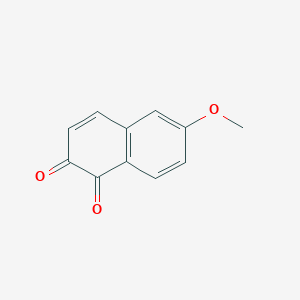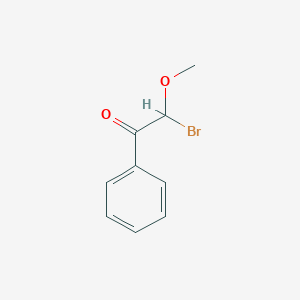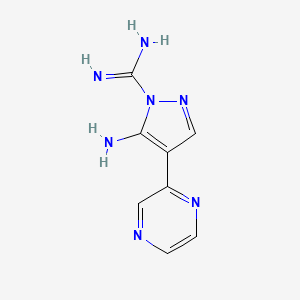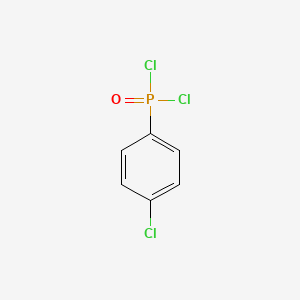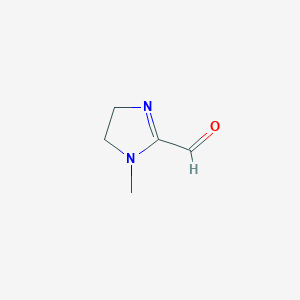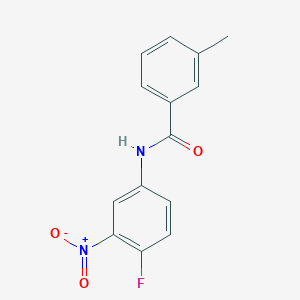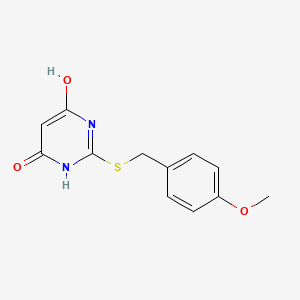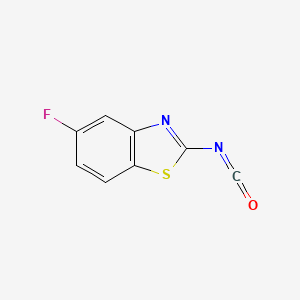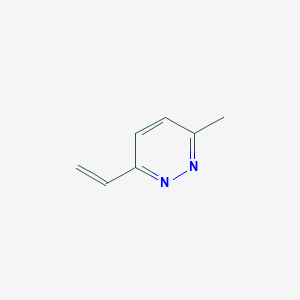
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
描述
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a tert-butyldimethylsilyloxy group at the third position of the pyridine ring. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the bromination of 3-((tert-butyldimethylsilyloxy)methyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The tert-butyldimethylsilyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds that may serve as potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal a reactive hydroxyl group .
相似化合物的比较
Similar Compounds
- 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine
- N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-7-yl)pivalamide
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functional group compatibility. The presence of the tert-butyldimethylsilyloxy group provides steric hindrance, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H20BrNOSi |
|---|---|
分子量 |
302.28 g/mol |
IUPAC 名称 |
(2-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-14-11(10)13/h6-8H,9H2,1-5H3 |
InChI 键 |
UYZJZYVCRVEGDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
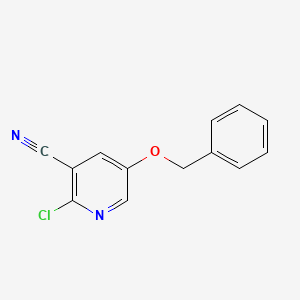
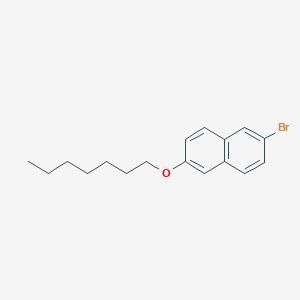
![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
